rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
Description
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol is a chiral cyclic ether derivative featuring a 1,4-dioxane ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 5-position. The "rac-" prefix indicates a racemic mixture of the (2R,5S) and (2S,5R) enantiomers.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2S,5R)-5-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-9-6(2-7)4-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
PWEKJQSIAQORIF-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CO |
Canonical SMILES |
CC1COC(CO1)CO |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
One effective method involves the ring-closing metathesis reaction to form the dioxane ring:
- Starting from appropriate linear precursors bearing allyl groups and protected hydroxyls, RCM catalyzed by Grubbs second-generation catalyst (5 mol%) in dichloromethane efficiently forms the cyclic olefin intermediate.
- Subsequent hydrogenation of the double bond and deprotection of silyl ethers yield the target alcohol.
- Example: Starting from a primary alcohol alkylated with allyl bromide under basic conditions to give the RCM precursor, followed by cyclization and hydrogenation to afford rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol with good yields (typically >70%).
Protection and Deprotection Steps
- Secondary alcohols are often protected as methoxyethoxymethyl (MEM) ethers or tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during ring closure.
- Removal of protecting groups is typically achieved by fluoride ion sources (e.g., tetrabutylammonium fluoride) or acidic conditions post-cyclization.
Starting Material Preparation
Enzymatic and Catalytic Approaches for Stereoselectivity
- While the racemic compound is often directly synthesized, enantioselective methods for related chiral 1,4-dioxane derivatives have been explored.
- Enzymatic acetylation using lipases can resolve racemic mixtures, enriching one enantiomer.
- Catalytic asymmetric cycloether formation using engineered enzymes or chiral catalysts offers routes to stereoselective synthesis, though specific application to this compound is less documented.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|---|
| 1 | Protection of secondary alcohol | MEM-Cl, DIPEA, CH2Cl2 | MEM-protected intermediate (90% yield) |
| 2 | Alkylation | Allyl bromide, NaH, tetrabutylammonium iodide | Allylated precursor |
| 3 | Ring-closing metathesis | Grubbs 2nd gen catalyst (5 mol%), CH2Cl2 | Cyclic olefin intermediate |
| 4 | Hydrogenation | H2, Pd/C | Saturated cyclic intermediate |
| 5 | Deprotection | Tetrabutylammonium fluoride or acid | This compound |
Analytical and Characterization Data
- Yields for key steps generally range from 70% to 90%.
- Stereochemistry confirmed by NMR (1H, 13C), chiral HPLC, and sometimes X-ray crystallography.
- Purity and identity verified by mass spectrometry and IR spectroscopy.
Research Findings and Notes
- The ring-closing metathesis method is favored for its efficiency and functional group tolerance.
- Protecting group strategy is crucial to avoid side reactions and ensure high yields.
- Enzymatic resolution or asymmetric catalysis can be applied to obtain enantiomerically enriched forms, though racemic synthesis remains common.
- Alternative synthetic routes include multi-step sequences involving bromination and amination of diols, but these tend to be longer and less efficient.
Chemical Reactions Analysis
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or ethers.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol, differing in substituents, stereochemistry, or functional groups:
Key Observations:
Substituent Impact on Bioactivity: The 5-methyl group in 2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol (compound 3, MIC = 32–64 μg/mL) enhances antimicrobial activity compared to non-methylated analogs . However, simpler compounds like 4-hydroxybenzaldehyde (MIC = 8 μg/mL against E. coli) demonstrate that aromatic systems may offer superior potency in certain contexts .
Stereochemical Considerations: The racemic mixture of this compound may exhibit different physicochemical properties (e.g., solubility, crystallization behavior) compared to enantiopure analogs like (2R)-1,4-dioxan-2-ylmethanol (CAS 406913-88-0, density = 1.102 g/cm³) .
Synthetic Utility: Similar compounds are synthesized via silylation (e.g., HMDS) and glycosylation reactions with TMSOTf as a catalyst, as seen in the preparation of adenine-dioxane conjugates . This suggests that this compound could serve as a precursor for complex biomolecules.
Physicochemical Properties
- Molecular Weight: The molecular weight of this compound (C₆H₁₂O₃) is approximately 132.16 g/mol, slightly higher than (2R)-1,4-dioxan-2-ylmethanol (118.13 g/mol) due to the additional methyl group .
- Solubility: Cyclic ethers like 1,4-dioxane derivatives typically exhibit moderate polarity, with solubility in polar organic solvents (e.g., methanol, dichloromethane) as evidenced by purification methods in related compounds .
Spectral Data Comparison
- IR Spectroscopy : Hydroxyl stretches (~3286 cm⁻¹) and ether C-O vibrations (~1021–1216 cm⁻¹) are common in 1,4-dioxane derivatives, as seen in 9a .
- NMR : Protons on the 1,4-dioxane ring resonate between δ 3.5–4.5 ppm, with coupling patterns dependent on stereochemistry (e.g., 9a shows distinct dd and dt signals) .
Biological Activity
The compound rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol is a chiral molecule characterized by its unique dioxane structure and methanol functional group. Its molecular formula is CHO, with a molecular weight of approximately 146.18 g/mol. This compound has garnered attention in various biological contexts due to its potential roles as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.
Chemical Structure and Properties
The stereochemistry of this compound is crucial for its biological activity. The presence of chiral centers affects its interactions with biological targets, potentially leading to varied pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 146.18 g/mol |
| Structure | Dioxane ring with methanol |
Biological Activity
Research indicates that this compound may play significant roles in various biological systems:
- Enzymatic Interactions : The compound can act as a substrate or inhibitor in enzymatic reactions. Its interactions with specific enzymes can influence enzyme kinetics and substrate specificity, which are critical for understanding its potential therapeutic applications.
- Metabolic Pathways : Studies have shown that this compound may affect metabolic pathways by interacting with key enzymes involved in these processes. For instance, it has been suggested that it could modulate the activity of lipoxygenase (LOX), an enzyme implicated in inflammatory responses .
- Therapeutic Potential : The unique structural features of this compound make it a candidate for further exploration in drug development. Its ability to inhibit specific enzymes could lead to novel treatments for conditions related to inflammation and other metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition of Lipoxygenase : A study demonstrated that compounds similar to this compound exhibit potent inhibition of 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The structural modifications influenced their inhibitory potency significantly .
- Substrate Specificity : Research focusing on the interactions between this compound and various enzymes revealed that its chiral nature allows it to fit into enzyme active sites selectively, thereby modifying enzyme activity and potentially leading to therapeutic outcomes .
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-[(2R,5S)-5-phenyloxolan-2-yl]methanol | Contains a phenyl group | Different reactivity due to aromaticity |
| rac-(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol | Contains an aminomethyl substituent | Enhanced reactivity due to amine presence |
| rac-(2R,5S)-5-methyl-1,4-dioxane-2-carboxylic acid | Incorporates a carboxylic acid group | Alters biological activity through carboxylic functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
